Warfarin alcohol
Overview
Description
Warfarin is one of the most popular drugs used to prevent and treat deep vein thrombosis (DVT). It’s very effective, but its effectiveness can be affected by lifestyle factors such as alcohol consumption . Alcohol can affect how warfarin works by slowing down how quickly your body breaks down warfarin, leading to a buildup of the drug in your body . This buildup can increase the effects of warfarin too much .
Chemical Reactions Analysis
Alcohol can affect the metabolism of Warfarin. Acute alcohol intoxication can decrease the metabolism of Warfarin and increase the bleeding risk . On the other hand, excessive daily alcohol use increases the metabolism of Warfarin and can lower its effectiveness, increasing the risk of a clot, a heart attack, or stroke .Physical and Chemical Properties Analysis
Warfarin has a crystalline physical state . Its chemical properties are complex and are represented by the chemical formula C19H16O4 . The interaction of Warfarin with alcohol can alter these properties, but specific details are not clearly defined in the available literature.Scientific Research Applications
Interaction with Alcohol and Other Substances : Warfarin, a widely used anticoagulant, shows interactions with alcohol and various other substances. The interaction with alcohol is particularly important as it can lead to either increased or decreased anticoagulant effects. For instance, chronic alcohol consumption can induce the metabolism of warfarin, leading to a decrease in its effectiveness. Conversely, acute alcohol consumption may inhibit warfarin metabolism, increasing the risk of bleeding (Cropp & Bussey, 1997).
Prevalence of Alcohol-Drug Interactions in Older Adults : A study assessing the possibility of clinically significant drug-alcohol interactions in older adults found that the use of alcohol interactive drugs, including warfarin, is common among this population. This increases potential risks related to the use of alcohol (Immonen, Valvanne, & Pitkälä, 2013).
Herb-Drug Interactions with Warfarin : Various herbs can interact with warfarin, affecting its metabolism and efficacy. For instance, Panax ginseng (ginseng) has been shown to reduce the blood concentrations of warfarin, highlighting the importance of considering herbal supplements in patients taking warfarin (Hu et al., 2005).
Metabolism and Stereochemical Aspects : The metabolism of warfarin involves different routes for its R and S isomers. The reduction of warfarin to warfarin alcohol is stereochemically selective, which is important in understanding how different drugs, including alcohol, might interact with warfarin (Lewis et al., 1974).
Impact of Concomitant Drug Use : The concomitant use of warfarin with other drugs, including alcohol, can significantly impact its anticoagulation outcomes. Factors such as the International Normalized Ratio (INR) value are crucial in managing these interactions to avoid adverse effects like bleeding (Teklay et al., 2014).
Mechanism of Action
Warfarin and related vitamin K antagonists (VKAs) block the function of the vitamin K epoxide reductase complex in the liver, leading to depletion of the reduced form of vitamin K that serves as a cofactor for gamma carboxylation of vitamin K-dependent coagulation factors . Alcohol can affect this mechanism by slowing down how quickly your body breaks down Warfarin .
Properties
IUPAC Name |
4-hydroxy-3-(3-hydroxy-1-phenylbutyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJMMGHIYSAEOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951056 | |
Record name | 2-Hydroxy-3-(3-hydroxy-1-phenylbutyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28392-96-3 | |
Record name | Warfarin alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028392963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3-(3-hydroxy-1-phenylbutyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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